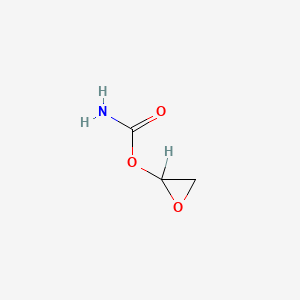

Vinyl carbamate epoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinyl carbamate epoxide, also known as this compound, is a useful research compound. Its molecular formula is C3H5NO3 and its molecular weight is 103.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanisms

Vinyl carbamate epoxide is formed from the oxidation of vinyl carbamate, which itself is a metabolite of ethyl carbamate. The compound is known for its ability to react with nucleophiles such as glutathione and DNA, leading to the formation of etheno-type DNA adducts. These interactions are crucial for understanding the mechanisms of mutagenicity and carcinogenicity associated with VCO.

Key Chemical Reactions:

- Formation of Etheno-DNA Adducts: VCO reacts with DNA, resulting in adducts such as 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine, which are implicated in mutagenesis .

- Electrophilic Activity: The electrophilic nature of VCO allows it to form covalent bonds with cellular macromolecules, leading to potential cellular damage .

Carcinogenicity Studies

Numerous studies have demonstrated the carcinogenic potential of this compound in various animal models. For instance:

- Skin Carcinogenesis: In CD-1 mice, VCO has been shown to induce papillomas and carcinomas upon repeated administration .

- Liver Tumors: VCO also exhibited a higher incidence of liver tumors in B6C3F1 mice compared to its precursors .

Mechanistic Studies

Research indicates that cytochrome P450 enzymes, particularly CYP2E1, play a critical role in the bioactivation of ethyl carbamate to vinyl carbamate and subsequently to this compound. This pathway is essential for understanding how exposure leads to mutagenic effects .

Experimental Animal Studies

In a controlled study involving B6C3F1 mice exposed to varying doses of ethyl carbamate, those receiving this compound showed a significant increase in tumor incidence compared to control groups. The study highlighted the direct correlation between dosage and tumor development .

Glomerular Injury Research

A study on A/J mice indicated that exposure to vinyl carbamate resulted in glomerular injury similar to human minimal change disease. This finding underscores the relevance of VCO in studying kidney-related pathologies .

Environmental Impact Studies

This compound's formation from ethyl carbamate in fermented foods raises concerns regarding food safety and public health. Research has focused on quantifying the levels of VCO in various food products and assessing its potential health risks associated with chronic consumption .

Data Summary Table

Propiedades

Número CAS |

82617-23-0 |

|---|---|

Fórmula molecular |

C3H5NO3 |

Peso molecular |

103.08 g/mol |

Nombre IUPAC |

oxiran-2-yl carbamate |

InChI |

InChI=1S/C3H5NO3/c4-3(5)7-2-1-6-2/h2H,1H2,(H2,4,5) |

Clave InChI |

PSNIYGKWARCUAN-UHFFFAOYSA-N |

SMILES |

C1C(O1)OC(=O)N |

SMILES canónico |

C1C(O1)OC(=O)N |

Sinónimos |

vinyl carbamate epoxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.